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Compound Focus: Ortetamine

CAS No.: 5580-32-5

Cat. No.: S1916738

Primary Synthetic Pathways

The synthesis of Ortetamine in laboratory settings has historically relied on a few key methods, with

reductive amination being the most prominent.

¢ Primary Method: Reductive Amination

o Precursor: The synthesis starts with 2-methylphenylacetone (2-Me-P2P) [1].
o Mechanism: The process involves a two-step reaction in a single pot:
= Condensation: 2-methylphenylacetone reacts with ammonia to form an intermediate
imine.
= Reduction: The imine is reduced to the primary amine, yielding Ortetamine [1].
o Reducing Agents: Common reagents include sodium cyanoborohydride (NaBHsCN) or
sodium triacetoxyborohydride (NaBH(OACc)s), which are selective for reducing the imine
bond without affecting other functional groups [1].

¢ Alternative Classical Methods

o Leuckart Reaction: This is a classical, one-pot method where 2-methylphenylacetone is
heated with formamide or a N-alkylformamide at high temperatures (140-160 °C). This
reaction produces an N-formyl derivative of Ortetamine, which must then be hydrolyzed (e.g.,
with acidic or basic conditions) to yield the free amine [1].

o Reduction of Nitroalkenes or Oximes: Earlier synthetic routes sometimes involved the
reduction of precursor compounds like nitroalkenes or oximes, though these are generally less
direct [1].
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The following diagram maps the logical relationship between these main synthesis routes:
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Structure-Activity Relationships of Analogs

Understanding Ortetamine also involves seeing it in the context of the broader amphetamine family.

Systematic studies on analogs reveal how structural changes impact pharmacological activity.
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e N-Alkyl Chain Length: Research on a series of d-N-alkylated amphetamines shows a clear structure-
activity relationship (SAR). Compounds with shorter N-alkyl chains (amphetamine, N-
methylamphetamine (methamphetamine), and N-ethylamphetamine) were equipotent in disrupting
milk intake in rats and were readily self-administered by monkeys. However, for substituents larger
than ethyl, the potency was inversely related to the N-alkyl chain length. For example, N-
propylamphetamine was about one-fourth as potent, and N-butylamphetamine was about one-sixth as

potent as amphetamine itself [2].

¢ Ring Substitution Patterns: Ortetamine is one of three isomeric methylamphetamines. In animal
drug discrimination tests, Ortetamine (2-methylamphetamine) substituted for dextroamphetamine
more closely than either the 3- or 4-methylamphetamine isomers. Despite this close mimicry of
amphetamine's effects, it was significantly less potent, with only about one-tenth the potency of
dextroamphetamine itself [3]. This highlights that the position of the methyl group on the phenyl ring

critically influences the compound's interaction with biological targets.

The table below summarizes these key SAR findings for Ortetamine and its close analogs.

Structural Modification Biological Activity Finding Key Reference | Model

| N-Alkyl Chain Extension (beyond Ethyl) | Potency inversely related to chain length [2]. | In vivo self-
administration & milk intake disruption [2]. | | Phenyl Ring Methyl Substitution (Ortetamine: 2-methyl) |

Substitutes for dextroamphetamine, but with ~1/10th the potency [3]. | Animal drug discrimination tests [3]. |

Experimental & Methodological Context

While the synthesis details above are foundational, modern research into psychoactive phenethylamines

employs more complex and rigorous methodologies.

¢ In Vivo Locomotor Activity: A standard experimental protocol for assessing the stimulant effects of
these compounds involves automated photobeam analysis (or open-field tests) in mice. Mice are
group-housed and maintained under a standard light/dark cycle. After administration of the test
compound, ambulatory activity is recorded and quantified to establish dose-effect functions for

locomotor stimulation [4].
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e In Vitro Transporter Assays: To determine the mechanism of action at the molecular level, uptake
inhibition and release assays are performed at monoamine transporters for dopamine (DAT),
norepinephrine (NET), and serotonin (SERT). These assays typically use rat brain synaptosomes.
The ability of a compound to block the reuptake of a radio-labeled neurotransmitter (uptake inhibition)
or to cause the efflux of the pre-loaded neurotransmitter (release) is measured, defining its

pharmacological profile as a reuptake inhibitor or a substrate-type releaser [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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